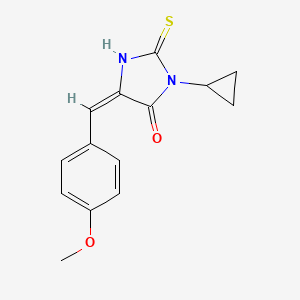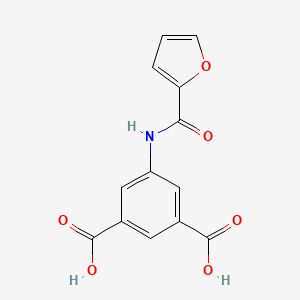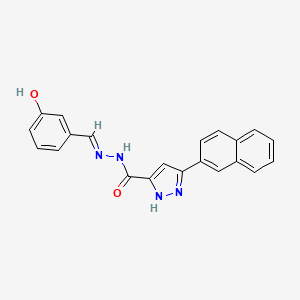
3-cyclopropyl-2-mercapto-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule "3-cyclopropyl-2-mercapto-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one" belongs to a class of compounds known for their potential biological activities. The core structures of these compounds, such as 4-thiazolidinone and imidazolone, are recognized for their versatility in medicinal chemistry due to their ability to engage in various chemical reactions and bind to biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions that are cost-effective and step-economical. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one utilized a one-pot approach involving direct interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, showcasing the efficiency of multicomponent reactions in constructing complex structures from simple precursors (Sydorenko et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of cyclopropyl, mercapto, and methoxybenzylidene moieties, contributing to their conformational rigidity and electronic properties. Spectral analysis, including NMR, LC-MS, IR, and UV, is critical in confirming the structures of synthesized compounds, as seen in the study of similar molecules (Sydorenko et al., 2022).
Chemical Reactions and Properties
These compounds exhibit prototropic amino/imino tautomerism, which could influence their chemical behavior and interaction with biological targets. The ability to undergo tautomerism affects their chemical reactivity and may play a role in their antimicrobial activity, as observed in the synthesis and screening of related compounds (Sydorenko et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can be influenced by their molecular structure. For instance, the crystalline structure and intermolecular interactions of similar compounds have been studied to understand their solid-state properties and behavior (Hu & Chen, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Studies
The compound's relevance is showcased in the synthesis and evaluation of its antibacterial properties. For instance, N-heterocyclic carbene (NHC) silver complexes, related to the structural family of the given compound, have been synthesized and shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes demonstrate a promising avenue for developing new antibacterial agents, highlighting the importance of such compounds in medicinal chemistry and drug development (Patil et al., 2010).
Antimicrobial and Antioxidant Activities
Further emphasizing the utility in pharmacological contexts, derivatives with similar structural motifs have been synthesized and tested for their antimicrobial and antioxidant activities. Some compounds within this chemical space exhibited excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. This showcases the broad spectrum of potential therapeutic applications of compounds with this core structure, ranging from infection control to oxidative stress mitigation (Raghavendra et al., 2016).
Anti-inflammatory and Molecular Docking Studies
The compound's framework is instrumental in synthesizing novel analogs with potential anti-inflammatory properties. One such derivative incorporated into a quinoline analog demonstrated promising anti-inflammatory activity through both in vitro testing and in silico docking analyses. This suggests the structural motif's significant role in modulating biological pathways associated with inflammation, underscoring the compound's relevance in designing new anti-inflammatory drugs (Sureshkumar et al., 2017).
Antimycobacterial Activity
Imidazole derivatives, sharing a similar structure to the compound , have been designed and synthesized with the aim of mimicking the structure of potent antimycobacterial agents. These compounds have shown varying degrees of antimycobacterial activity, illustrating the compound's potential as a scaffold for developing new treatments against mycobacterial infections, such as tuberculosis (Miranda & Gundersen, 2009).
Propiedades
IUPAC Name |
(5E)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNPDYPMGSPKP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)
![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

